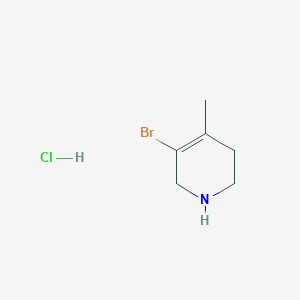

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

Properties

IUPAC Name |

5-bromo-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN.ClH/c1-5-2-3-8-4-6(5)7;/h8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHHSXAZXOXURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CNCC1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-57-5 | |

| Record name | 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the bromination of 4-methyl-1,2,3,6-tetrahydropyridine. This reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position . The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted tetrahydropyridine derivatives.

Oxidation Reactions: Products include pyridine derivatives.

Reduction Reactions: Products include reduced tetrahydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. TRPC6 Inhibition

One of the notable applications of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is its role as a TRPC6 (transient receptor potential cation channel subfamily C member 6) inhibitor. Research indicates that this compound can be synthesized from pyridine carbonyl derivatives and has shown promise in treating conditions such as pulmonary hypertension and diabetic nephropathies .

Case Study: Therapeutic Use in Pulmonary Hypertension

In a study published regarding TRPC6 inhibitors, the compound demonstrated significant efficacy in reducing pulmonary arterial pressure in animal models. The mechanism involves modulation of calcium influx through TRPC6 channels, which are implicated in vascular smooth muscle contraction. The results suggest that this compound could serve as a therapeutic agent for managing pulmonary hypertension .

Material Science Applications

2. Additive Manufacturing

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride has potential applications in additive manufacturing processes. Its unique chemical structure allows it to be used as a precursor or additive in the formulation of materials that require specific thermal and mechanical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Solubility | Very soluble |

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity . The compound may also influence various signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights:

Structural Differences and Biological Activity MPTP is distinguished by its 4-phenyl group, which enables cross-blood-brain-barrier penetration and selective neurotoxicity toward dopaminergic neurons. This property has made it a cornerstone in Parkinson’s disease (PD) research, where it replicates PD pathology in animal models . 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride lacks the phenyl group but includes a bromine atom and methyl group. Bromine’s electronegativity and steric effects may alter binding affinity in pharmacological studies compared to MPTP. Positional Isomers (e.g., 4-Bromo-5-methyl vs. 5-Bromo-4-methyl) exhibit distinct reactivity due to substituent placement. For example, bromine at the 4-position (as in 4-Bromo-5-methyl) may hinder ring oxidation compared to bromine at the 5-position .

Toxicity Profile MPTP is acutely toxic (UN2811, Hazard Class 6.1) and classified as a Category 3 oral toxin with specific organ toxicity (substantia nigra degeneration) . Its metabolite, MPP⁺, inhibits mitochondrial complex I, leading to neuronal death . Safety data sheets for related brominated analogs (e.g., 3-Bromo-1-methyl derivatives) emphasize standard handling protocols without highlighting neurotoxic risks .

Commercial and Research Utility

- MPTP is widely used in neuroscience to model PD. Studies demonstrate its role in activating microglia, upregulating MAPK pathways, and inducing α-synuclein aggregation .

- 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is primarily a building block in organic synthesis . Its bromine atom makes it amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), which are valuable in drug discovery .

Biological Activity

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride (C6H11BrClN) is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, effects on cellular processes, and potential applications in research and medicine.

| Property | Value |

|---|---|

| Chemical Formula | C6H11BrClN |

| Molecular Weight | 212.52 g/mol |

| IUPAC Name | 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine; hydrochloride |

| Appearance | Powder |

| Storage Temperature | +4 °C |

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride belongs to the class of tetrahydropyridines, which are known for their interaction with various biological targets. The compound primarily acts through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and cognitive functions .

- Oxidative Stress Induction : In studies involving dopaminergic neurons, the compound has been observed to induce oxidative stress. This stress can result in mitochondrial dysfunction and subsequent cell death, which is particularly relevant in neurodegenerative diseases.

Biological Effects

The biological effects of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride are diverse:

- Cell Signaling : The compound influences various signaling pathways within cells, affecting gene expression and cellular metabolism.

- Neuroprotective Potential : Due to its interaction with MAO-B and its ability to modulate neurotransmitter levels, it is being explored for potential neuroprotective applications in conditions such as Parkinson's disease .

Research Applications

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

- Neuropharmacology : It serves as a valuable tool in studying neurotransmitter systems and their roles in neurodegenerative diseases.

- Synthesis of Pharmaceutical Agents : The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents due to its unique chemical properties .

Case Studies

Q & A

Q. What are the key considerations for selecting MPTP hydrochloride as a neurotoxin in Parkinson’s disease models?

MPTP hydrochloride is widely used to induce dopaminergic neurodegeneration in rodents and primates. Critical considerations include:

- Purity and Stability : Ensure ≥98% purity (reagent grade) to avoid batch variability .

- Dosage and Administration : Subcutaneous (s.c.) administration at 2 mg/kg for 5 consecutive days in marmosets produces stable parkinsonian symptoms (akinesia, rigidity) . For mice, systemic injections require optimization based on strain and age .

- Solubility : Dissolve in sterile saline (41 mg/mL in water) or DMSO (20 mg/mL) for intraperitoneal or intravenous delivery .

- Validation : Confirm neurotoxicity via tyrosine hydroxylase immunohistochemistry or striatal dopamine quantification using HPLC .

Q. How does MPTP hydrochloride induce dopaminergic neurodegeneration, and what validation methods are essential?

MPTP crosses the blood-brain barrier and is metabolized to MPP+, which inhibits mitochondrial complex I, causing oxidative stress and selective dopaminergic neuron death . Validation methods include:

- Behavioral Tests : Rotarod performance to assess motor deficits .

- Molecular Markers : Immunoblotting for autophagy markers (LC3-II, p62) in the substantia nigra .

- Microglial Activation : Quantify Iba1-positive cells in the hippocampus or striatum to assess neuroinflammation .

Advanced Research Questions

Q. How can researchers address contradictions in MPTP hydrochloride-induced neuroinflammation across different animal models?

Discrepancies in glial responses (e.g., microglia vs. astrocytes) may arise from species-specific factors or dosing regimens. Methodological strategies include:

- Genetic Models : Use Connexin 30-deficient mice to study astrocyte-specific contributions to neuroinflammation .

- Dose Standardization : Compare acute (single high-dose) vs. chronic (subthreshold repeated dosing) paradigms to isolate inflammatory pathways .

- Co-Treatment Interventions : Co-administer anti-inflammatory agents (e.g., hydrogen-rich water) to modulate microglial activation .

Q. What strategies optimize MPTP hydrochloride administration to minimize non-specific toxicity while ensuring reproducible dopaminergic lesions?

- Species-Specific Protocols :

| Species | Dose | Route | Duration | Key Outcome |

|---|---|---|---|---|

| Marmoset | 2 mg/kg | s.c. | 5 days | Stable parkinsonism |

| Mouse | 20–30 mg/kg | i.p. | 4 injections (2-hour intervals) | 50–70% dopamine depletion |

Q. How do researchers reconcile discrepancies in MPTP hydrochloride’s effects on autophagy signaling in PD models?

Autophagy modulation (e.g., LC3-II upregulation) varies by brain region and treatment duration. To resolve contradictions:

- Regional Analysis : Compare autophagy markers in the substantia nigra, striatum, and prefrontal cortex .

- Time-Course Studies : Collect tissue samples at 24h, 72h, and 1-week post-MPTP to track dynamic changes .

- Pharmacological Inhibition : Use chloroquine to block autophagic flux and validate LC3-II accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.